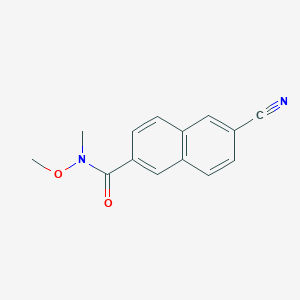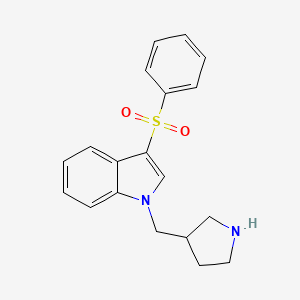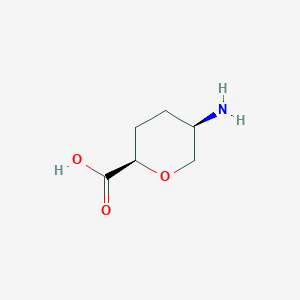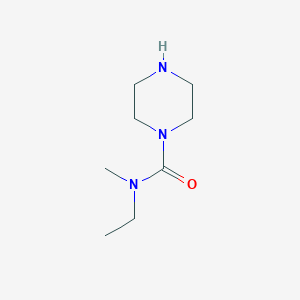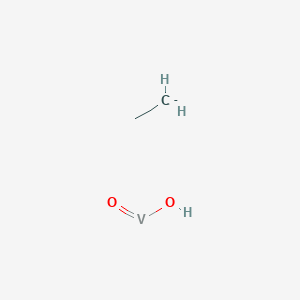![molecular formula C20H21NO2S B12531230 Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- CAS No. 652155-29-8](/img/structure/B12531230.png)
Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-: is an organic compound with the molecular formula C17H17NO2S. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a benzene ring. Sulfonamides are widely used in various fields, including medicine, agriculture, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(1-naphthyl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: The major products are typically sulfonic acids or sulfonates.
Reduction: The major products are amines or alcohols.
Substitution: The major products are substituted sulfonamides.
Scientific Research Applications
Chemistry: In chemistry, Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicine, sulfonamides are known for their antibacterial properties. Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- is studied for its potential use in treating bacterial infections and other medical conditions.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
- Benzenesulfonamide, 4-methyl-
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, 4-methyl-N-(prop-2-yn-1-yl)-
Uniqueness: Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- is unique due to the presence of the naphthalenyl group, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
CAS No. |
652155-29-8 |
|---|---|
Molecular Formula |
C20H21NO2S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-methyl-N-(1-naphthalen-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21NO2S/c1-3-20(19-10-6-8-16-7-4-5-9-18(16)19)21-24(22,23)17-13-11-15(2)12-14-17/h4-14,20-21H,3H2,1-2H3 |
InChI Key |
FFTQUCWIXYMEPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


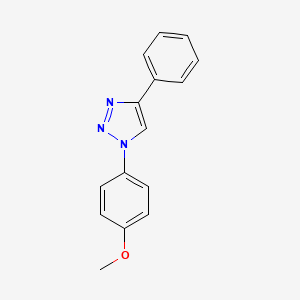
![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)
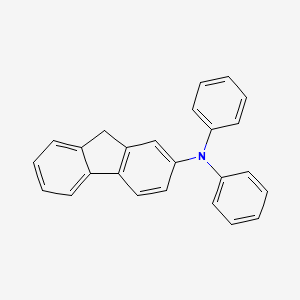
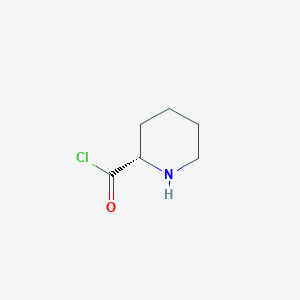

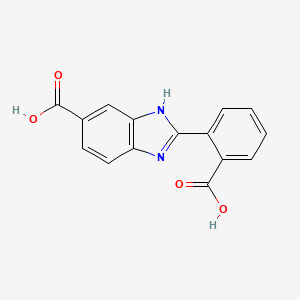
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
